Product packaging for Thiophene-2-sulfonylacetonitrile(Cat. No.:CAS No. 175137-62-9)

Thiophene-2-sulfonylacetonitrile

Cat. No.: B050443
CAS No.: 175137-62-9
M. Wt: 187.2 g/mol
InChI Key: JWLFPYPXODBUFB-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonylacetonitrile is a versatile and high-value bifunctional synthon designed for advanced heterocyclic and medicinal chemistry research. Its molecular architecture uniquely combines an electron-deficient thiophene sulfonyl group, which can act as a potent electron-withdrawing group and a directing handle for metalation, with a highly reactive nitrile moiety, a precursor to amidines, tetrazoles, and carboxylic acid derivatives. This compound is primarily employed as a key building block in the synthesis of complex sulfur- and nitrogen-containing heterocycles, which are privileged scaffolds in pharmaceutical development. Researchers leverage its reactivity to construct potential kinase inhibitors, allosteric modulators, and other small molecule therapeutics targeting a range of diseases. The sulfonylacetonitrile functionality makes it particularly valuable for constructing molecular libraries via cyclocondensation reactions and for introducing the thiophene-sulfonyl pharmacophore, which can enhance binding affinity and modulate the physicochemical properties of lead compounds. This reagent is offered exclusively for research applications to empower innovation in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S2 B050443 Thiophene-2-sulfonylacetonitrile CAS No. 175137-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S2/c7-3-5-11(8,9)6-2-1-4-10-6/h1-2,4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLFPYPXODBUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343475
Record name Thiophene-2-sulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-62-9
Record name Thiophene-2-sulfonylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Thiophene 2 Sulfonylacetonitrile

Direct Synthetic Routes to Thiophene-2-sulfonylacetonitrile

Direct synthetic routes to this compound are primarily centered on the formation of the carbon-sulfur bond between a thiophene-2-sulfonyl group and an acetonitrile (B52724) unit. While specific literature on the direct one-pot synthesis of this compound is not abundant, analogous reactions provide a foundational understanding of potential pathways. A plausible direct approach involves the reaction of a suitable thiophene (B33073) precursor with a reagent that can introduce the sulfonylacetonitrile group or its synthetic equivalent.

A related synthesis described in patent literature for 2-thiopheneacetonitrile (B147512) involves the reaction of 2-chloromethylthiophene with sodium cyanide. nih.gov This suggests a possible, albeit indirect, pathway where a pre-functionalized thiophene is coupled with a cyanide source.

Elucidation of Reaction Mechanisms

The primary reaction mechanism for the synthesis of this compound from a precursor like thiophene-2-sulfonyl chloride involves a nucleophilic substitution at the sulfonyl sulfur. The reaction proceeds via the attack of a nucleophilic cyanomethyl carbanion on the electrophilic sulfur atom of the sulfonyl chloride.

The cyanomethyl carbanion (⁻CH₂CN) can be generated in situ from acetonitrile using a suitable base. The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2-type) process. rsc.org The mechanism can be influenced by the nature of the nucleophile, the leaving group, and any substituents on the thiophene ring. rsc.org

In some cases, depending on the reaction conditions and the specific reactants, the mechanism might shift towards an addition-elimination (SAN) process. rsc.org

Optimization of Reaction Conditions: Temperature, Solvents, Catalysis

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters include temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For nucleophilic substitution reactions on sulfonyl chlorides, temperatures can range from 0 °C to room temperature, and in some cases, gentle heating may be required to drive the reaction to completion. rsc.org The optimal temperature would need to be determined empirically for the specific reaction between thiophene-2-sulfonyl chloride and the acetonitrile nucleophile.

Solvents: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Polar aprotic solvents such as acetonitrile itself can serve as both a reactant and a solvent. researchgate.netgoogle.com Other suitable solvents include dichloromethane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). rsc.org The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome.

Catalysis: The use of a catalyst can significantly enhance the reaction rate. For the generation of the cyanomethyl carbanion from acetonitrile, a strong base is typically required. The choice of base can influence the reaction's efficiency.

Phase-transfer catalysts (PTCs) can be particularly effective in reactions involving a solid or aqueous nucleophile and an organic substrate. nih.govnih.govslideshare.net A PTC, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the anionic nucleophile (cyanide or cyanomethyl carbanion) from the solid or aqueous phase to the organic phase where the thiophene-2-sulfonyl chloride is dissolved, thereby accelerating the reaction. nih.govslideshare.net The effectiveness of a PTC is influenced by factors such as the nature of the catalyst, the solvent system, stirring speed, and temperature. biomedres.us

ParameterConditionRationale
Temperature 0 °C to refluxTo control reaction rate and minimize side reactions.
Solvent Acetonitrile, Dichloromethane, THF, DMFTo ensure solubility of reactants and stabilize intermediates.
Catalyst Strong base, Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salts)To generate the nucleophile and enhance the reaction rate between phases.

Table 1: General Optimization Parameters for the Synthesis of this compound

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. For instance, the use of water or solvent-free conditions, where possible, is highly desirable. nih.gov The use of ionic liquids as recyclable reaction media is another green approach. chemicalbook.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. Phase-transfer catalysis is considered a green methodology as it can reduce the need for organic solvents and enable the use of water. nih.govwikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the core synthesis discussed, the use of starting materials derived from renewable sources is a key principle of green chemistry.

One approach to a greener synthesis of related sulfonyl compounds involves photocatalysis, which can enable reactions under mild conditions using light as a traceless reagent. nih.gov The synthesis of nanocomposites in an aqueous medium also represents an environmentally friendly approach. magtech.com.cn

Precursor-Based Synthetic Strategies

Precursor-based strategies are a common approach for the synthesis of this compound, where a pre-formed thiophene ring is functionalized with the sulfonylacetonitrile group in a stepwise manner.

Synthesis via Thiophene-2-sulfonyl Halides

The most common precursor for the synthesis of this compound is thiophene-2-sulfonyl chloride. chemicalbook.com This intermediate is commercially available and can be synthesized through various methods. sigmaaldrich.com

The reaction involves the nucleophilic substitution of the chloride on the sulfonyl group with a cyanomethyl anion.

Thiophene-2-sulfonyl chloride is typically prepared from thiophene-2-sulfonic acid. slideshare.net The synthesis of thiophene-2-sulfonic acid itself is achieved through the sulfonation of thiophene, a reaction where the thiophene ring is highly reactive, leading to preferential substitution at the 2-position. nih.gov

Halogenation Techniques for Sulfonyl Chlorides

The formation of the thiophene-2-sulfonyl chloride precursor is a critical step, typically achieved via electrophilic substitution on the thiophene ring. The most direct method is the chlorosulfonation of thiophene using chlorosulfonic acid. tandfonline.com This reaction leverages the high reactivity of the thiophene ring towards electrophiles.

Alternative modern methods for creating sulfonyl chlorides from various sulfur-containing starting materials have also been developed, which could theoretically be adapted for thiophene derivatives. These methods often focus on milder conditions and safer reagents. For instance, the oxidative chlorination of thiols is a common strategy. Reagent systems like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can effectively convert thiols to their corresponding sulfonyl chlorides. organic-chemistry.org Another environmentally conscious approach employs sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, thiols, and their derivatives, offering high yields and operational simplicity. organic-chemistry.org

The table below summarizes various reagent systems for the synthesis of sulfonyl chlorides from thiol precursors.

Starting MaterialReagent SystemKey Advantages
Thiols, DisulfidesNitrate Salt, Chlorotrimethylsilane (TMSCl)High selectivity, clean reactions, high purity. organic-chemistry.org
Thiols, DisulfidesH₂O₂, Zirconium Tetrachloride (ZrCl₄)Very short reaction times, mild conditions. organic-chemistry.org
ThiolsN-chlorosuccinimide (NCS), HCl (dilute)Smooth oxidation, good yields. organic-chemistry.org
Thiol DerivativesH₂O₂, SOCl₂Highly reactive, very short reaction times. organic-chemistry.org
S-Alkyl Isothiourea Salts, ThiolsNaClO₂, Concentrated HClEnvironmentally benign, safe, high yields (46-96%). organic-chemistry.org

Integration of Acetonitrile Moiety

The introduction of the acetonitrile group (—CH₂CN) transforms thiophene-2-sulfonyl chloride into the final product, this compound. This transformation is achieved through the formation of a new carbon-sulfur bond.

Reaction Scheme: Thiophene-SO₂Cl + ⁻:CH₂CN → Thiophene-SO₂CH₂CN + Cl⁻

This reaction is a standard method for forming α-sulfonylacetonitriles, which are valuable synthetic intermediates.

The formation of the required cyanomethyl carbanion from acetonitrile necessitates the use of a strong base. Acetonitrile's α-protons are weakly acidic, and a potent base is required to deprotonate it effectively. Common bases used for this purpose in organic synthesis include sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂).

The reaction mechanism proceeds as follows:

Deprotonation: The strong base removes a proton from acetonitrile to form the resonance-stabilized cyanomethyl anion.

Nucleophilic Attack: The cyanomethyl anion acts as a nucleophile, attacking the electrophilic sulfur atom of thiophene-2-sulfonyl chloride.

Displacement: The chloride ion, being a good leaving group, is displaced, yielding the final product, this compound.

Careful control of temperature, typically employing cold conditions (e.g., 0 °C to -78 °C) is crucial to prevent side reactions and decomposition of the reactive intermediates.

Chemo- and Regioselectivity in this compound Synthesis

The structure of the final product is dictated by the high regioselectivity of the initial electrophilic substitution on the thiophene ring. Thiophene is an electron-rich aromatic heterocycle where electrophilic attack occurs preferentially at the C2 position. wikipedia.org This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) when the attack occurs at C2, as the sulfur heteroatom can participate more effectively in resonance stabilization.

This inherent reactivity means that the direct chlorosulfonation of unsubstituted thiophene reliably yields thiophene-2-sulfonyl chloride, minimizing the formation of the C3 isomer. tandfonline.com This principle of regioselectivity is robust even with substituted thiophenes. For example, the sulfochlorination of 2,5-dichlorothiophene (B70043) results in substitution at the available C3 and C4 positions, leading to a mixture of 4,5-dichlorothiophene-3-sulfonamide and 5-chlorothiophene-2-sulfonamide (B1586055) (after treatment with ammonia), demonstrating the directing effects of existing substituents. researchgate.net

The table below illustrates the regiochemical outcomes in the sulfonation and sulfochlorination of various thiophene derivatives.

Thiophene DerivativeReagentPosition of Sulfonation/SulfochlorinationProduct(s) after AmmonolysisRatioReference
ThiopheneChlorosulfonic AcidC2Thiophene-2-sulfonamideMajor Product tandfonline.com
2-CarboxythiopheneChlorosulfonic AcidC4 and C54-sulfonamide and 5-sulfonamide9:1 tandfonline.com
2-CarboxamidothiopheneChlorosulfonic AcidC44-sulfonamideMajor Product tandfonline.com
2,5-DichlorothiopheneChlorosulfonic AcidC3 and C2 (desulfonation-resulfonation)4,5-Dichlorothiophene-3-sulfonamide & 5-Chlorothiophene-2-sulfonamide30:70 researchgate.net
2,5-DibromothiopheneChlorosulfonic AcidC3, C2, and C2 (desulfonation-resulfonation)4,5-Dibromothiophene-3-sulfonamide, 3,5-Dibromothiophene-2-sulfonamide, 5-Bromothiophene-2-sulfonamide54:43:3 researchgate.net

Chemoselectivity is also critical, particularly during the integration of the acetonitrile moiety. The strong base used can potentially react with other functional groups if present. However, as the sulfonyl chloride group is highly reactive towards nucleophiles, the desired reaction generally proceeds with high chemoselectivity provided that other sensitive functionalities are absent or protected.

Scale-Up Considerations and Industrial Synthesis Approaches (if applicable)

Currently, there is limited publicly available information on the specific industrial-scale synthesis of this compound. However, considerations for scale-up can be inferred from established chemical engineering principles and documented syntheses of related compounds.

For the synthesis of the thiophene-2-sulfonyl chloride precursor, a batch process involving the controlled addition of thiophene to chlorosulfonic acid is feasible. However, for larger scales, a continuous flow reactor could offer significant advantages in safety and consistency by improving heat management of the highly exothermic reaction and minimizing the volume of hazardous reagents at any given time.

The subsequent cyanomethylation step presents challenges for scale-up. The use of highly reactive and moisture-sensitive bases like sodium hydride requires a strictly controlled, inert, and anhydrous environment. The handling of large quantities of such reagents poses safety risks. Furthermore, the reaction is often cryogenic, requiring significant engineering infrastructure to maintain low temperatures for large reactor volumes. A scalable process would need robust process controls to manage reaction temperature, reagent addition rates, and safe quenching procedures. The purification of the final product would likely involve extraction and crystallization, which are standard, scalable unit operations. The scalability of a similar NaClO₂-mediated synthesis for a different sulfonyl chloride has been demonstrated at the 50-mmol scale with high yield, suggesting that modern, safer methods are being developed with scalability in mind. organic-chemistry.org

Reactivity and Derivatization of Thiophene 2 Sulfonylacetonitrile in Organic Synthesis

Nucleophilic Reactivity of the Acetonitrile (B52724) Moietygatech.edu

The acetonitrile portion of thiophene-2-sulfonylacetonitrile contains an active methylene (B1212753) group, making the adjacent protons acidic and susceptible to deprotonation. This acidity facilitates a range of nucleophilic reactions.

The presence of two electron-withdrawing groups, the sulfonyl and the cyano groups, significantly increases the acidity of the α-hydrogens of the acetonitrile moiety. masterorganicchemistry.com This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA). masterorganicchemistry.comlibretexts.org The resulting enolate is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides. libretexts.orglibretexts.org This alkylation reaction introduces a new carbon-carbon bond at the α-position, providing a straightforward method for the synthesis of α-substituted this compound derivatives. libretexts.orglibretexts.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation when applicable. fiveable.meprinceton.edu

The active methylene group of this compound readily undergoes condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. derpharmachemica.comyoutube.com In this reaction, the enolate of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comlibretexts.org The initial adduct then typically undergoes dehydration to yield a new carbon-carbon double bond, resulting in the formation of α,β-unsaturated sulfonylacetonitriles. libretexts.org These products are valuable intermediates in their own right, serving as precursors for various other transformations.

The derivatives of this compound, particularly those resulting from condensation and alkylation reactions, are excellent precursors for the synthesis of fused heterocyclic systems. For instance, the products of Knoevenagel condensation can undergo intramolecular cyclization reactions to form a variety of fused thiophene (B33073) derivatives. nih.gov A notable example is the Gewald aminothiophene synthesis, where a ketone with an α-methylene group condenses with an activated nitrile, like this compound, in the presence of elemental sulfur and a base to form a 2-aminothiophene. derpharmachemica.com This reaction proceeds through a series of steps including a Knoevenagel condensation, addition of sulfur, and subsequent cyclization and tautomerization. derpharmachemica.com These fused heterocycles are of significant interest due to their potential biological activities. derpharmachemica.comnih.gov

Electrophilic Aromatic Substitution on the Thiophene Ringprinceton.eduyoutube.commasterorganicchemistry.com

The thiophene ring in this compound can undergo electrophilic aromatic substitution, a characteristic reaction of many aromatic compounds. ucalgary.camasterorganicchemistry.compearson.com However, the reactivity and regioselectivity of this substitution are significantly influenced by the attached sulfonylacetonitrile group.

Both the sulfonyl (SO₂) and the acetonitrile (CN) groups are strongly electron-withdrawing. As a result, they deactivate the thiophene ring towards electrophilic attack. nih.govacs.org This deactivation occurs because the electron-withdrawing nature of these substituents reduces the electron density of the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles. slideshare.netslideshare.net Thiophene itself is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, but the presence of these deactivating groups makes this compound less reactive than unsubstituted thiophene. ucalgary.cayoutube.com

The electron-withdrawing sulfonylacetonitrile substituent at the 2-position of the thiophene ring acts as a meta-director for electrophilic aromatic substitution. youtube.com This means that incoming electrophiles will preferentially add to the C4 and C5 positions of the thiophene ring. This regioselectivity can be explained by examining the resonance structures of the carbocation intermediates (arenium ions) formed during the reaction. youtube.com Attack at the C5 position leads to a more stable arenium ion intermediate compared to attack at the C3 or C4 positions, as the positive charge is better delocalized without being placed on the carbon atom directly attached to the electron-withdrawing group. While the substituent directs to both C4 and C5, the C5 position is generally favored.

Modifications of the Sulfonyl Group

The sulfonyl group in this compound is a key site for chemical modification, enabling its conversion into other important sulfur-containing functionalities. These transformations significantly expand the synthetic utility of this scaffold.

The reduction of the sulfonyl group in the presence of a nitrile functionality requires chemoselective reagents to avoid the simultaneous reduction of the nitrile to an amine. While direct reduction of the sulfonyl group in this compound to a thiol is challenging, related transformations on aryl sulfonyl compounds provide insight into potential synthetic routes.

Commonly, the reduction of sulfonyl chlorides to thiols is achieved using reagents like zinc in acidic media or triphenylphosphine (B44618). For instance, aryl sulfonyl chlorides can be reduced to aryl thiols using triphenylphosphine in toluene. Another approach involves catalytic hydrogenation with a palladium catalyst in the presence of a base. beilstein-journals.orgnih.govyoutube.com These methods, however, start from sulfonyl chlorides rather than the more stable sulfonylacetonitriles.

For the selective reduction of a sulfonyl group in the presence of a nitrile, specific catalytic systems are necessary. Ruthenium-based catalysts, such as (Ph₃P)₃RuCl₂, in combination with a stoichiometric reductant like Zn/water, have demonstrated chemoselectivity in reducing various functional groups. organic-chemistry.org By carefully selecting additives and reaction conditions, it is possible to selectively target one functional group over another. For example, certain conditions allow for the reduction of nitro groups in the presence of nitriles, highlighting the potential for developing a selective reduction protocol for the sulfonyl group in this compound. nih.govcalvin.edu

Table 1: Potential Reagents for Selective Sulfonyl Group Reduction

Reagent/SystemPotential ProductRemarks
Zn / AcidThiophene-2-thiolacetonitrileRisk of nitrile reduction
TriphenylphosphineThiophene-2-thiolacetonitrileTypically used for sulfonyl chlorides
H₂ / Pd-C / BaseThiophene-2-thiolacetonitrileRequires optimization for chemoselectivity
(Ph₃P)₃RuCl₂ / Zn/H₂OThiophene-2-thiolacetonitrilePotential for high chemoselectivity with additive tuning

The sulfonyl group can be transformed into other valuable sulfur-containing functional groups, such as thioethers and sulfoximines, further diversifying the synthetic applications of this compound.

The conversion of sulfonyl chlorides to thioethers can be achieved in a one-pot synthesis. This method involves a phosphine-mediated deoxygenation of the sulfonyl chloride, where the transient intermediate is trapped by an alcohol or carboxylic acid. organic-chemistry.org While this protocol is designed for sulfonyl chlorides, it suggests a potential pathway for the transformation of this compound after conversion to its corresponding sulfonyl chloride.

Sulfoximines, which are aza-analogues of sulfones, have gained significant attention in medicinal chemistry. rsc.org The synthesis of sulfoximines can be achieved through various methods, including the NH transfer to sulfoxides using hypervalent iodine reagents. pharmaguideline.com A potential route from this compound would involve its reduction to the corresponding sulfoxide (B87167), followed by imination. Another approach is the direct conversion of sulfides to NH sulfoximines. pharmaguideline.com

Table 2: Potential Transformations of the Sulfonyl Group

Target FunctionalityPotential Reagents/MethodPrecursor from this compound
ThioetherPhosphine-mediated deoxygenation/trappingThiophene-2-sulfonyl chloride
SulfoximineNH transfer to sulfoxide (Hypervalent iodine)Thiophene-2-sulfinylacetonitrile
SulfonimidamideNH transfer to sulfinamide (Hypervalent iodine)Thiophene-2-sulfinylacetonitrile derivative

Multi-component Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. calvin.edursc.orgchemrxiv.org The activated methylene group in this compound makes it an excellent candidate for participation in such reactions, particularly in the Gewald reaction. wikipedia.orgderpharmachemica.comorganic-chemistry.orgchemrxiv.orgresearchgate.net

The Gewald reaction is a well-established MCR for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. The mechanism initiates with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization. wikipedia.orgchemrxiv.org Given that this compound possesses an activated nitrile, it can function as the active methylene component in a Gewald-type reaction.

For example, reacting this compound with a ketone or aldehyde and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine (B128534) would be expected to yield a highly substituted 2-amino-3-(thiophen-2-ylsulfonyl)thiophene derivative. The reaction conditions, such as the choice of base and solvent, can be optimized to improve yields. google.com

Table 3: Hypothetical Gewald Reaction with this compound

Reactant 1Reactant 2Reactant 3BasePotential Product
This compoundCyclohexanoneElemental SulfurMorpholine2-Amino-3-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene
This compoundAcetoneElemental SulfurTriethylamine2-Amino-4,5-dimethyl-3-(thiophen-2-ylsulfonyl)thiophene
This compoundBenzaldehydeElemental SulfurPiperidine2-Amino-5-phenyl-3-(thiophen-2-ylsulfonyl)thiophene

Functionalization Strategies for Novel this compound Derivatives

Beyond modifications of the sulfonyl group and participation in MCRs, this compound can be further functionalized at both the thiophene ring and the active methylene group, leading to a wide array of novel derivatives.

The thiophene ring is susceptible to electrophilic aromatic substitution. pharmaguideline.comnih.govresearchgate.netresearchgate.net The reactivity and regioselectivity of this substitution are influenced by the existing substituent. The electron-withdrawing nature of the 2-sulfonylacetonitrile group deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the 4- and 5-positions. researchgate.net Halogenation, nitration, and acylation are common electrophilic substitution reactions that can be performed on the thiophene ring, providing derivatives with new reactive handles for further transformations. nih.gov

The active methylene group (the CH₂ group between the sulfonyl and cyano groups) is another key site for functionalization. This group is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions.

Alkylation: The carbanion can be alkylated with alkyl halides to introduce various alkyl or arylalkyl groups at the methylene position. google.comgoogle.comresearchgate.net This allows for the synthesis of a library of α-substituted thiophene-2-sulfonylacetonitriles.

Condensation Reactions: The active methylene group can undergo Knoevenagel or similar condensation reactions with aldehydes and ketones. researchgate.net This leads to the formation of α,β-unsaturated systems, which are themselves versatile intermediates for further synthetic manipulations, including Michael additions and cycloadditions.

Synthesis of Fused Heterocycles: The dual functionality of the sulfonylacetonitrile moiety can be exploited for the synthesis of fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with other bifunctional reagents can yield thiadiazoles or other heterocycles. beilstein-journals.orgnih.govorganic-chemistry.orgnih.govmdpi.comnih.gov

Table 4: Functionalization Strategies for this compound

Reaction TypeReagentFunctionalized PositionPotential Product Class
Electrophilic Substitution (Halogenation)N-Bromosuccinimide (NBS)Thiophene Ring (4- or 5-position)Bromo-thiophene-2-sulfonylacetonitriles
Electrophilic Substitution (Nitration)HNO₃/H₂SO₄Thiophene Ring (4- or 5-position)Nitro-thiophene-2-sulfonylacetonitriles
AlkylationAlkyl Halide / BaseActive Methyleneα-Alkyl-thiophene-2-sulfonylacetonitriles
Knoevenagel CondensationAldehyde or Ketone / BaseActive Methyleneα,β-Unsaturated Sulfonyl Nitriles
CyclocondensationHydrazineActive Methylene and NitrileFused Pyrazole Derivatives

Theoretical and Computational Investigations of Thiophene 2 Sulfonylacetonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of molecules like thiophene-2-sulfonylacetonitrile and its derivatives. These computational methods provide valuable insights into the behavior of these compounds at the molecular level.

Density Functional Theory (DFT) Studies of Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A larger energy gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions. mdpi.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, with higher HOMO energies indicating a greater propensity for reaction with electrophiles. mdpi.com Conversely, the LUMO energy relates to the ability to accept electrons, with lower LUMO energies favoring reactions with nucleophiles. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiophene (B33073) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Thiophene Derivative 5b-4.89-3.221.66 nih.gov
Thiophene Sulfonamide Series (Range)--3.44 - 4.65 mdpi.com
Electrostatic Potential Surfaces

Electrostatic potential surfaces (EPS) are valuable for understanding intermolecular interactions, as they illustrate the charge distribution within a molecule. nih.gov These surfaces are color-coded to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue representing positive potential (electron-poor). This visual representation helps predict how a molecule will interact with other molecules, such as in drug-receptor binding. nih.gov The EPS of thiophene itself shows electron-rich regions primarily over the carbon-carbon bonds. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For flexible molecules, conformational analysis is performed to identify the different spatial arrangements (conformers) and their relative energies.

For example, a study on thiophene-2-aldehyde used DFT calculations with the B3LYP/6-31G(d) level of theory to investigate its syn and anti conformers, finding the results to be in close agreement with experimental data. nih.gov Similarly, the conformational preferences of N-methylthiophene-2-carboxamide have been examined using a combination of computational and experimental techniques to understand the influence of factors like intramolecular hydrogen bonding and solvent polarity. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a vital role in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms, including the structures of transition states—the high-energy intermediates between reactants and products.

For instance, the reaction mechanisms of thiophene and methylthiophene with molecular oxygen have been investigated using ab initio methods. researchgate.net These studies optimized the geometries of stationary points on the potential energy surface and calculated the energy barriers for different reaction channels. researchgate.net The findings indicated that the reaction of thiophene with singlet oxygen via a [4+2] cycloaddition to form an endoperoxide is the most favorable pathway. researchgate.net

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This technique is particularly useful for understanding how molecules interact with their environment, such as a solvent or a biological receptor.

In the context of thiophene derivatives, MD simulations have been used to study the stability of ligand-protein complexes. For example, simulations of thiophene carboxamide derivatives bound to tubulin were run for 100 nanoseconds at a temperature of 300 K to assess the stability and compactness of the complexes. mdpi.com Another study utilized MD simulations to calculate the diffusion rates of thiophene oligomers. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds

The core structure of this compound serves as a valuable scaffold for the synthesis of various derivatives. One notable application is in the development of inhibitors for the kidney urea (B33335) transporter UT-B. escholarship.org The exploration of derivatives built upon a related thieno[2,3-e] nih.govnih.govscirp.orgtriazolo[1,5-a]pyrimidine scaffold has yielded significant insights into their SAR.

A comprehensive study of 273 analogues of a lead triazolothienopyrimidine UT-B inhibitor established a detailed SAR. escholarship.org The key findings from this analysis are summarized below:

Substitution at the R2 position: The thiophene-2-methylamine moiety at the R2 position was identified as the most favorable substituent for potent inhibition of UT-B. escholarship.org

Substitution at the R1 position: While the optimal R1 substituent was not definitively identified from the initial screen of commercial analogues, further synthesis and testing of a targeted library provided more clarity. escholarship.org

Metabolic Stability: A significant challenge with the initial lead compounds was their rapid metabolism. Systematic chemical analysis pointed towards the benzylic hydrogens on the ethyl substituent as the likely site of metabolic hydroxylation. To address this, a novel analogue, {3-[4-(1,1-difluoroethyl)benzenesulfonyl]thieno[2,3-e] nih.govnih.govscirp.orgtriazolo[1,5-a]pyrimidin-5-yl}thiophen-2-ylmethylamine, was synthesized where the benzylic hydrogens were replaced with fluorine atoms. This modification resulted in a compound with a 40-fold improvement in metabolic stability while maintaining high inhibitory potency against both mouse and human UT-B. escholarship.org

In a broader context, QSAR studies on sulfur-containing sulfonamide derivatives have been instrumental in identifying key molecular descriptors that correlate with their biological activity. For instance, a QSAR study on a series of sulfur-containing thiourea (B124793) and sulfonamide derivatives with anticancer activity revealed that properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient are crucial predictors of their cytotoxic effects. nih.gov The frequency and presence of specific bonds like C-N, F-F, and N-N in the molecules were also identified as important. nih.gov Such QSAR models, often built using multiple linear regression, provide reliable predictive performance and are valuable tools for the rational design of more potent anticancer compounds. nih.gov

The general SAR of sulfonamides highlights the importance of the para-amino group on the benzene (B151609) ring for activity, as it mimics p-aminobenzoic acid (PABA), allowing it to inhibit folic acid synthesis in bacteria. youtube.com Substitutions on the N1 amide nitrogen, particularly with heterocyclic rings, can enhance potency and modulate the pKa to an optimal range of 6.6 to 7.4 for better therapeutic activity. youtube.com

Table 1: Structure-Activity Relationship of Triazolothienopyrimidine UT-B Inhibitors

Compound/Modification Key Structural Feature Impact on Activity/Metabolic Stability Reference
Lead Compound Analogues Thiophene-2-methylamine at R2 Greatest potency for UT-B inhibition escholarship.org
{3-[4-(1,1-difluoroethyl)benzenesulfonyl]thieno[2,3-e] nih.govnih.govscirp.orgtriazolo[1,5-a]pyrimidin-5-yl}thiophen-2-ylmethylamine Replacement of benzylic hydrogens with fluorine ~40-fold improved in vitro metabolic stability with maintained high potency escholarship.org
General Sulfonamides p-amino group on benzene ring Essential for activity (PABA mimic) youtube.com
General Sulfonamides Heterocyclic substitution on N1 amide nitrogen Increases potency and optimizes pKa youtube.com

Molecular Docking Studies with Biological Targets

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a biological target. This method has been applied to thiophene sulfonamide derivatives to elucidate their mechanism of action at a molecular level.

In a study investigating the drug-like properties of a series of thiophene sulfonamide derivatives (7a-7s), molecular docking was employed to assess their binding interactions with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). nih.gov The docking results revealed significant binding scores for all compounds, ranging from -6 to -12 kcal/mol. nih.gov Notably, compounds 7e , 7i , and 7f exhibited impressive glide scores greater than 11 kcal/mol, suggesting strong binding affinities. nih.gov These promising candidates were then subjected to molecular dynamics simulations to further understand their dynamic behavior and stability within the binding site. nih.gov

Similarly, molecular docking studies have been instrumental in understanding the inhibitory mechanism of benzo[b]thiophene-2-sulfonamide derivatives against human chymase, a serine protease. nih.gov These studies, which followed an initial in silico screening, helped in identifying a novel class of potent and selective chymase inhibitors. nih.gov

While a specific docking study for this compound itself is not available, the work on related sulfonamide derivatives provides a framework for how this compound and its derivatives might interact with various biological targets. The thiophene ring can participate in hydrophobic interactions, while the sulfonamide group is capable of forming key hydrogen bonds with amino acid residues in the active site of enzymes. nih.gov

Table 2: Molecular Docking Scores of Thiophene Sulfonamide Derivatives against InhA (PDB: 2NSD)

Compound Docking Score (kcal/mol) Reference
7a-7s (Range) -6 to -12 nih.gov
7e >11 nih.gov
7i >11 nih.gov
7f >11 nih.gov

Applications of Thiophene 2 Sulfonylacetonitrile in Medicinal Chemistry As a Synthetic Intermediate

Synthesis of Pharmacologically Active Thiophene (B33073) Derivatives

Thiophene and its derivatives are recognized as crucial components in a vast number of medicinal compounds, exhibiting a wide range of pharmacological properties. researchgate.netmdpi.com The inherent characteristics of the thiophene ring, a five-membered heterocycle containing a sulfur atom, allow for significant modifications to its electronic distribution and molecular geometry, making it an attractive scaffold for medicinal chemists. researchgate.netmdpi.com

The synthesis of thiophene derivatives can be achieved through various methods, including the well-established Paal-Knorr and Gewald reactions. nih.gov These reactions, along with more modern approaches like microwave-assisted syntheses, enable the creation of substituted thiophenes that serve as precursors to a multitude of bioactive compounds. ijprajournal.comresearchgate.net The versatility of these synthetic routes allows for the introduction of various functional groups onto the thiophene core, leading to the development of compounds with tailored pharmacological profiles.

Role as a Privileged Scaffold for Drug Discovery

The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. nih.govnih.govrsc.org This privileged status is attributed to the thiophene ring's bioisosteric similarity to the benzene (B151609) ring, allowing it to mimic phenyl groups in drug-receptor interactions while offering distinct electronic and steric properties. mdpi.comnih.gov

The incorporation of the thiophene moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the molecule to its target protein. nih.gov This has led to the inclusion of thiophene in numerous US FDA-approved drugs across various therapeutic areas. nih.govrsc.org

Generation of Diverse Chemical Libraries

Thiophene-2-sulfonylacetonitrile serves as an excellent starting material for the generation of diverse chemical libraries for high-throughput screening. researchgate.net Its reactive nature allows for a multitude of chemical transformations, enabling the rapid synthesis of a large number of structurally related compounds. researchgate.net This approach, often referred to as combinatorial chemistry, is instrumental in the identification of lead compounds with desired biological activities.

By systematically modifying the substituents on the thiophene ring and the sulfonylacetonitrile side chain, chemists can create libraries of compounds with a wide range of physicochemical properties. This diversity increases the probability of discovering novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.

Development of Anti-Inflammatory Agents

Thiophene derivatives have demonstrated significant potential as anti-inflammatory agents. ijprajournal.comnih.govpharmaguideline.com Chronic inflammatory diseases such as rheumatoid arthritis represent a major therapeutic challenge, and the development of new and effective anti-inflammatory drugs is a critical area of research. nih.gov Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties. nih.govmdpi.com

Research has focused on the synthesis of novel thiophene derivatives that can modulate inflammatory pathways. For instance, some thiophene analogs have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.govmdpi.com The anti-inflammatory activity of these compounds is often attributed to the presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, attached to the thiophene scaffold. nih.gov

Recent studies have explored the potential of thiophene-based compounds in treating acute lung injury and other inflammatory conditions. mdpi.com For example, the association of a 2-aminothiophene derivative with platelet-derived extracellular vesicles was found to reduce pneumonia in a mouse model of acute lung injury. mdpi.com

Table 1: Examples of Thiophene Derivatives with Anti-Inflammatory Activity

Compound Type Target/Model Key Findings Reference
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives COX-2 Inhibition Selective inhibition of COX-2 enzyme. mdpi.com
Thiophene pyrazole (B372694) hybrids COX-2 Inhibition Moderate and selective COX-2 inhibition. mdpi.com
2-(4-morpholino)-3-(substituted aryl)-5-substituted thiophenes Carrageenan-induced rat paw edema Showed varying degrees of protection against acute inflammation. nih.gov
2-aminothiophene derivative Acute Lung Injury Model Reduced pneumonia when associated with platelet-derived extracellular vesicles. mdpi.com

Precursor for Antimicrobial and Antifungal Compounds

The thiophene scaffold is a key component in the development of new antimicrobial and antifungal agents. pharmaguideline.comnih.gov The rise of drug-resistant bacteria and fungi necessitates the discovery of novel compounds with different mechanisms of action. Thiophene derivatives have shown promise in this area, with some compounds exhibiting potent activity against a range of pathogens. nih.govresearchgate.net

For example, certain tetrasubstituted thiophene derivatives have demonstrated significant antibacterial activity, with one compound being more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Similarly, various thiophene derivatives have been synthesized and evaluated for their antifungal properties against clinically relevant fungal species like Candida and Cryptococcus. researchgate.netresearchgate.net

The antimicrobial activity of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms. Molecular docking studies have suggested that some thiophene derivatives may inhibit enzymes such as dihydrofolate reductase, which is crucial for microbial survival. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Thiophene Derivatives

Compound Type Target Organism(s) Key Findings Reference
Tetrasubstituted thiophene derivative Pseudomonas aeruginosa More potent than the standard drug gentamicin. nih.gov
Thiophene derivatives 7, 8a, 8b, and 10 Fungal species Active against four tested fungal species. nih.gov
2-[(substituted-benzylidene)-amino]-4,5-cycloalkyl-thiophene-3-carbonitrile derivatives Candida and Cryptococcus species Exhibited fungicidal activity, with some compounds showing moderate to good efficacy. researchgate.netresearchgate.net
Spiro-indoline-oxadiazole derivative Clostridium difficile Displayed high activity with low minimum inhibitory concentrations. nih.gov
Thiophene-based stilbene (B7821643) derivatives Botrytis cinerea Showed promising antifungal activity for potential fungal disease control in agriculture. nih.gov

Role in Anticancer and Antitumor Drug Development

Thiophene derivatives have emerged as a significant class of compounds in the field of oncology. ijprajournal.compharmaguideline.comnih.govnih.gov The thiophene scaffold is present in a number of anticancer agents and is actively being explored for the development of new and more effective cancer therapies. nih.govresearchgate.net These compounds have been shown to exert their antitumor effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival. nih.govresearchgate.net

Researchers have synthesized and evaluated numerous thiophene derivatives for their cytotoxic activity against various cancer cell lines. mdpi.comnih.govimpactfactor.org For instance, a series of 2,3-fused thiophene scaffolds were functionalized and tested against HeLa and Hep G2 cells, identifying a promising candidate with low IC50 values. nih.gov Another study reported on novel thiophene carboxamide scaffolds that exhibited significant cytotoxic effects on A375, HT-29, and MCF-7 cancer cell lines. mdpi.com

The anticancer potential of thiophene derivatives is often enhanced by their incorporation into drug delivery systems, such as nanoparticles, to improve their solubility and selectivity for cancer cells. nih.gov

Table 3: Anticancer and Antitumor Activity of Thiophene Derivatives

Compound Type Cancer Cell Line(s) Key Findings Reference
2,3-fused thiophene scaffold derivative (Compound 480) HeLa, Hep G2 Low IC50 values; induced apoptosis. nih.gov
Thiophene carboxamide scaffold (MB-D2) A375, HT-29, MCF-7 Significant cytotoxic effect; induced apoptosis. mdpi.com
Thiophene-acridine hybrid (ACS03) HCT-116 (colorectal carcinoma) Showed potent antitumor activity with low toxicity. nih.gov
Fused thienopyrimidine derivative (3b) HepG2, PC-3 High cytotoxic activity with good selectivity. mdpi.com
Thiophene acetyl salicylic (B10762653) acid ester (ortho-isomer) Caco2 (colon cancer) Induced cell death and was more potent than the para-isomer. nih.gov

Biological and Pharmacological Investigations of Thiophene 2 Sulfonylacetonitrile Derived Compounds

In Vitro Biological Activity Assessments

Enzyme Inhibition Assays (e.g., COX, LOX, JAK2-STAT3)

No data available.

Cell-Based Assays for Cytotoxicity and Proliferation

No data available.

Receptor Binding Studies (e.g., GABAa receptor)

No data available.

Modulation of Gene Expression and Inflammatory Cytokines

No data available.

In Vivo Efficacy Studies (on derived compounds)

Animal Models of Disease (e.g., inflammation, acute lung injury, cancer)

No data available.

Table of Compounds Mentioned in this Article

As no specific compounds derived from Thiophene-2-sulfonylacetonitrile with corresponding biological data were identified, this table remains unpopulated.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling (on derived compounds)

The preclinical pharmacokinetic and pharmacodynamic profiling of thiophene-derived compounds has been a critical step in evaluating their potential as therapeutic agents. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, as well as their concentration-effect relationships.

One area of significant interest has been the development of urea (B33335) transporter (UT) inhibitors, which represent a novel class of diuretics. mdpi.comjscimedcentral.com These inhibitors are designed to block urea transport in the kidney, leading to a diuretic effect without causing significant imbalances in electrolytes such as Na+, K+, and Cl-. mdpi.comjscimedcentral.com

A preclinical pharmacokinetic study was conducted on a novel diarylamide UT inhibitor, referred to as compound 25a, which has shown potent inhibitory effects on the urea transporter B (UT-B). mdpi.com To support these studies, a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of compound 25a in various biological matrices of rats, including plasma, urine, feces, bile, and tissue homogenates. mdpi.com

The key pharmacokinetic parameters of compound 25a in rats following single oral doses are summarized in the table below.

Table 1: Pharmacokinetic Parameters of Compound 25a in Rats (Single Oral Dose)

Parameter 25 mg/kg 50 mg/kg 100 mg/kg
Cmax (ng/mL) 1053.8 ± 127.4 2011.5 ± 344.7 3167.3 ± 466.5
Tmax (h) 1.0 ± 0.0 1.3 ± 0.5 1.8 ± 0.8
AUC0-t (ng·h/mL) 5987.6 ± 243.2 11287.4 ± 1011.2 15876.5 ± 899.3
t1/2 (h) 2.6 ± 0.2 3.0 ± 0.4 2.8 ± 0.3
Bioavailability (%) 20.1 ± 0.8 18.9 ± 1.7 13.8 ± 0.8

Data sourced from a preclinical pharmacokinetic study on compound 25a. mdpi.com

The results indicated that the drug exposure, as measured by Cmax and the area under the curve (AUC), increased in a dose-dependent manner. mdpi.com The half-life of compound 25a was found to be between 2.6 and 3.0 hours across the different doses. mdpi.com Notably, the bioavailability of the compound showed a slight decrease at the highest dose, which may be attributed to limitations in its water solubility and potential saturation of absorption mechanisms. mdpi.com

Tissue distribution studies in rats revealed that compound 25a was widely distributed, with high concentrations observed in well-perfused organs such as the kidney, heart, lung, and spleen. The lowest distribution was noted in the brain and testis. mdpi.com The accumulative excretion of the parent drug was primarily through feces (3.16%), with minor amounts found in urine (0.14%) and bile (0.018%). mdpi.com Furthermore, the plasma protein binding of compound 25a was approximately 60% in rats and 40% in humans. mdpi.com

In another study focusing on a class of triazolothienopyrimidine UT-B inhibitors, the most potent compound, UTBinh-14, was identified after screening a large compound library. nih.govnih.gov This compound demonstrated significant diuretic effects in mice, increasing urine output and reducing urine osmolality. nih.govnih.gov The in vivo efficacy of UTBinh-14 was established through intraperitoneal administration, which was predicted to achieve therapeutic concentrations in the kidneys. nih.govnih.gov

Proposed Mechanisms of Action for Derived Biologically Active Compounds

The biological activity of compounds derived from this compound is intrinsically linked to their interaction with specific molecular targets. Extensive research has been conducted to elucidate the mechanisms of action for these compounds, particularly for those exhibiting inhibitory effects on enzymes and transport proteins.

A significant breakthrough in this area has been the characterization of triazolothienopyrimidine derivatives as potent and selective inhibitors of urea transporter B (UT-B). nih.govnih.gov The lead compound from this class, UTBinh-14, has been shown to fully and reversibly inhibit urea transport with high potency, exhibiting IC50 values of 10 nM for human UT-B and 25 nM for mouse UT-B. nih.govnih.govmedchemexpress.com

Structural and functional studies have provided a detailed understanding of how UTBinh-14 exerts its inhibitory effect. It is proposed that UTBinh-14 competes with urea for binding at an intracellular site on the UT-B protein. nih.govnih.gov High-resolution structural analysis of human UT-B in complex with UTBinh-14 has revealed the precise binding interactions. nih.gov The inhibitor's 2-thienyl group directly blocks the entry of the urea pore. nih.gov This binding is further stabilized by hydrophilic interactions with the side chain of glutamine-232 and the backbone carbonyl of alanine-337 of the UT-B protein. nih.gov Additionally, the 4-ethylbenzene group of the inhibitor is situated within a hydrophobic pocket formed by several amino acid residues. nih.gov

The selectivity of UTBinh-14 for UT-B over UT-A isoforms is also explained by structural differences in the binding pocket. The corresponding site in UT-A is more negatively charged, creating an unfavorable environment for the binding of UTBinh-14. nih.gov Interestingly, UTBinh-14 can also bind to an intracellular site of the UT-B channel, effectively acting as a rotational symmetry equivalent to its extracellular binding mode. nih.gov

The diuretic mechanism of UT inhibitors like UTBinh-14 is a direct consequence of blocking urea reabsorption in the kidney. This disruption of the urea concentration gradient leads to increased water excretion. jscimedcentral.comnih.govnih.gov This mechanism is distinct from conventional diuretics that primarily target sodium transport, suggesting that UT inhibitors could serve as a complementary therapeutic strategy, particularly in fluid-retaining conditions with high vasopressin levels. nih.govnih.gov

Beyond UT inhibition, other thiophene (B33073) derivatives have been investigated for their potential to inhibit other enzymes. For instance, a series of novel thiophene derivatives synthesized via the Gewald protocol were evaluated as acetylcholinesterase (AChE) inhibitors. nih.govnih.govpsu.edu Several of these compounds demonstrated more potent inhibition of AChE than the reference drug, donepezil. nih.govnih.gov The proposed mechanism for these derivatives involves their structural analogy to donepezil, where the thiophene ring system acts as a key interacting moiety within the active site of the AChE enzyme. psu.edu

Furthermore, various thiophene derivatives incorporating sulfonamide, isoxazole, and other heterocyclic moieties have been synthesized and evaluated as potential anticancer agents. nih.govresearchgate.net These compounds have shown cytotoxic activities against cancer cell lines, with some exhibiting higher potency than the standard drug doxorubicin. nih.govresearchgate.net The proposed mechanism for their anticancer activity is likely multifactorial, potentially involving the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Future Research Directions and Translational Perspectives for Thiophene 2 Sulfonylacetonitrile

Design and Synthesis of Next-Generation Derivatives with Enhanced Efficacy and Selectivity

The development of novel derivatives from the core structure of Thiophene-2-sulfonylacetonitrile is a primary avenue for future research. The thiophene (B33073) moiety is a privileged structure in drug discovery, known for its presence in numerous FDA-approved drugs and its ability to serve as a bioisostere for other functional groups. nih.govSynthetic strategies can be broadly categorized into modifications of the thiophene ring and functionalization of the sulfonylacetonitrile side chain.

Synthetic Approaches:

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Stille, and Negishi coupling reactions can be employed to introduce a wide array of substituents onto the thiophene ring. nih.govacs.orgThese methods offer high regioselectivity and are compatible with a broad range of functional groups, allowing for the creation of diverse chemical libraries. nih.gov* Cyclization Reactions: Building upon foundational methods like the Gewald reaction, novel one-pot, multi-component reactions (MCRs) can be developed to construct substituted thiophene rings efficiently. nih.govmdpi.comThese approaches are advantageous for their atom economy and reduced waste generation. nih.govFor instance, the reaction of thiophene with diacyl chlorides can yield diketone derivatives, which can undergo further cyclocondensation. nih.gov* Functional Group Interconversion: The nitrile group of the parent compound can be hydrolyzed to a carboxylic acid or reduced to an amine, providing new points for derivatization. These derivatives, such as amides and esters, have been shown to be important for the biological activity of other thiophene-based compounds. nih.gov The goal of these synthetic endeavors is to systematically explore the structure-activity relationship (SAR) of this compound-based molecules. By introducing various substituents—ranging from simple alkyl and aryl groups to more complex heterocyclic systems—researchers can fine-tune the compound's physicochemical properties. This includes modifying its lipophilicity, which is crucial for penetrating biological membranes like the blood-brain barrier, and altering its electronic properties to enhance interactions with specific biological targets. nih.govThe planarity of the thiophene ring itself can contribute significantly to ligand-receptor binding. nih.gov

Integration into Advanced Drug Delivery Systems

A significant challenge for many organic compounds, including thiophene derivatives, is poor water solubility and potential toxicity, which can limit their therapeutic application. acs.orgmdpi.comAdvanced drug delivery systems offer a promising strategy to overcome these hurdles.

Nanocarrier-Based Delivery:

Albumin Nanoparticles: For hydrophobic derivatives, encapsulation within human serum albumin (HSA) nanoparticles can enhance solubility and bioavailability. mdpi.comHSA is a natural carrier, and its nanoparticles can be loaded with a high drug-loading capacity. mdpi.comFurthermore, some tumors overexpress proteins like SPARC (Secreted Protein, Acidic and Rich in Cysteine), which has a high affinity for albumin, potentially enabling targeted tumor deposition. mdpi.com* Folate Receptor-Targeting Nanoparticles: To improve selectivity for cancer cells, which often overexpress folate receptors, drug-loaded nanoparticles can be coated with folic acid. acs.orgresearchgate.netThis approach can help concentrate the therapeutic agent at the tumor site, potentially reducing off-target effects. acs.org Research in this area would focus on formulating this compound derivatives into these nanocarriers and characterizing their properties, such as particle size, drug-loading efficiency, and in vitro release profiles. mdpi.comresearchgate.netSuch delivery systems could transform promising but problematic compounds into viable therapeutic candidates. acs.org

Exploration of Novel Biological Targets for this compound-Based Molecules

The thiophene scaffold is present in drugs targeting a wide range of conditions, including inflammation, cancer, microbial infections, and neurological disorders. nih.govencyclopedia.pubThis versatility suggests that derivatives of this compound could interact with a diverse array of biological targets.

Potential Target Classes:

Enzyme Inhibition: Thiophene derivatives have been investigated as inhibitors of various enzymes. For example, they are known to target cyclooxygenase (COX) and lipoxygenase (LOX) in inflammatory pathways. nih.govOther research points to potential inhibition of enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells, and NS3/4A protease, an enzyme vital for certain viruses. acs.orgsmolecule.comThe parent compound, this compound, has been noted as a potential substituent in the synthesis of inhibitors for the kidney urea (B33335) transporter UT-B. chemicalbook.com* Receptor Modulation: The structural features of thiophene compounds allow them to bind to various receptors. Their aromaticity and hydrophobicity can facilitate interactions within receptor binding pockets. nih.gov* Protein-Protein Interactions: The nitrile and sulfonyl groups may participate in noncovalent interactions, such as hydrogen bonding and van der Waals forces, with microbial or human proteins, potentially disrupting essential biological processes. researchgate.net Future work should involve screening libraries of this compound derivatives against panels of known and novel biological targets to identify their mechanism of action and therapeutic potential.

Development of High-Throughput Screening Methodologies for Derived Compounds

To efficiently evaluate the large number of derivatives that can be synthesized, the development of robust high-throughput screening (HTS) methodologies is essential. ewadirect.comHTS leverages automation and robotics to rapidly test the biological activity of thousands of compounds, significantly accelerating the drug discovery process. youtube.comScreening Strategies:

Biochemical Assays: These assays can be designed to measure the inhibition of specific enzymes (e.g., kinases, proteases) or the disruption of receptor-ligand binding in a purified, in-vitro system. ewadirect.com* Cell-Based Assays: Using cell lines, researchers can assess a compound's effect on cellular processes, such as cell viability (cytotoxicity), proliferation, or the expression of specific genes or proteins. ewadirect.comFor instance, cytotoxicity assays against cancer cell lines like HeLa and Hep G2 are common starting points. acs.orgresearchgate.net* High-Content Screening (HCS): This image-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed picture of a compound's biological effects.

Computational Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (2D-QSAR) studies, can be used to predict the binding affinity of derivatives to specific targets, helping to prioritize which compounds to synthesize and test experimentally. nih.govnih.gov The development of HTS protocols tailored to this compound derivatives, potentially using 96-well or 1536-well plate formats, will be crucial for rapidly identifying promising lead compounds from large, diverse chemical libraries. acs.org

Collaborative Research Opportunities in Academia and Industry

The journey from a chemical scaffold to a marketable drug is long, complex, and expensive, making collaborations between academic institutions and the pharmaceutical industry increasingly vital. drugbank.comSuch partnerships combine the strengths of both sectors: the innovative, discovery-focused research of academia and the extensive resources, developmental expertise, and commercialization infrastructure of industry. acs.orgnih.govModels for Collaboration:

Sponsored Research: Pharmaceutical companies can fund academic labs to explore the basic science and synthetic pathways of this compound derivatives, often with the right of first refusal to license promising discoveries. acs.org* Open Innovation Platforms: These models allow multiple parties to share data, compound libraries, and screening capabilities. drugtargetreview.comFor example, academic researchers could gain access to a company's extensive compound collection and HTS facilities to test their biological targets. drugtargetreview.com* Joint Discovery Centers: Establishing dedicated centers that bring together academic and industry scientists can foster a more integrated and seamless approach to drug discovery, from target identification to lead optimization. nih.gov Organizations like the Medical Research Council (MRC) and journals such as ACS Medicinal Chemistry Letters actively encourage and provide platforms for these collaborations, highlighting their importance in advancing new technologies and therapeutic programs. drugtargetreview.comacs.orgFor a compound like this compound, such partnerships could provide the necessary funding, expertise, and resources to translate fundamental research into tangible clinical applications. drugbank.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.